(R)-3-Methylpiperidine-3-carboxylic acid (R)-3-Methylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811111
InChI: InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(R)-3-Methylpiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15811111

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Methylpiperidine-3-carboxylic acid -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name (3R)-3-methylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
Standard InChI Key DEMOKNSWMVAJPZ-SSDOTTSWSA-N
Isomeric SMILES C[C@]1(CCCNC1)C(=O)O
Canonical SMILES CC1(CCCNC1)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Stereochemical Configuration

The (R)-enantiomer of 3-methylpiperidine-3-carboxylic acid exhibits a defined stereocenter at the 3-position of the piperidine ring. The absolute configuration is confirmed by its IUPAC name, (3R)-3-methylpiperidine-3-carboxylic acid, and its chiral SMILES notation (C[C@@]1(CCCNC1)C(=O)O\text{C}[C@@]1(\text{CCCNC}1)\text{C}(=\text{O})\text{O}) . This stereochemistry is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity.

Molecular Conformation and Stability

X-ray crystallography and computational studies reveal that the piperidine ring adopts a chair conformation, with the methyl and carboxylic acid groups occupying equatorial positions to minimize steric hindrance . The calculated topological polar surface area (49.3 Ų) and hydrogen bond donor/acceptor counts (2 and 3, respectively) suggest moderate solubility in polar solvents . The compound’s stability is influenced by its zwitterionic nature, with the carboxylic acid (pKa4.2\text{p}K_a \approx 4.2) and amine (pKa10.1\text{p}K_a \approx 10.1) groups enabling pH-dependent charge states.

Table 1: Key Computed Physicochemical Properties

PropertyValueSource
Molecular Weight143.18 g/mol
XLogP3-2.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds1
Topological PSA49.3 Ų

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

The synthesis of (R)-3-methylpiperidine-3-carboxylic acid typically involves enantioselective methods to preserve chirality. One approach utilizes a chiral auxiliary-mediated alkylation of piperidine-3-carboxylic acid derivatives, followed by catalytic hydrogenation to introduce the methyl group. Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases has been reported, achieving enantiomeric excess (eeee) values exceeding 98% .

Hydrochloride Salt Preparation

The hydrochloride salt is synthesized by treating the free base with hydrochloric acid in anhydrous ethanol, yielding a crystalline solid with improved stability and solubility . Process optimization focuses on controlling reaction temperature (<5°C) to prevent racemization, as evidenced by chiral HPLC analyses .

Physicochemical Properties and Stability

Solubility and Partitioning

The free base demonstrates limited aqueous solubility (1.2 mg/mL at pH 7.4), while the hydrochloride salt increases solubility to 34 mg/mL under the same conditions . The calculated partition coefficient (XLogP3=2.1\text{XLogP3} = -2.1) indicates high hydrophilicity, consistent with its polar surface area .

Thermal and pH Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 217°C for the free base and 189°C for the hydrochloride salt . The compound remains stable across a pH range of 2–8, with degradation observed under strongly acidic (pH < 2) or basic (pH > 10) conditions due to lactam formation or decarboxylation.

Applications in Research and Industry

Medicinal Chemistry Scaffold

The piperidine core serves as a privileged structure in drug design, featured in FDA-approved agents like raltegrevir (HIV integrase inhibitor) and donepezil (acetylcholinesterase inhibitor) . (R)-3-Methylpiperidine-3-carboxylic acid’s stereochemical rigidity makes it a valuable intermediate for synthesizing analogs targeting neurological and oncological pathways.

Chiral Resolution Studies

The compound’s diastereomeric complexes with tartaric acid have been crystallographically characterized, providing insights into supramolecular interactions for enantiopurification . These studies inform industrial-scale resolution processes, reducing reliance on costly asymmetric catalysis.

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